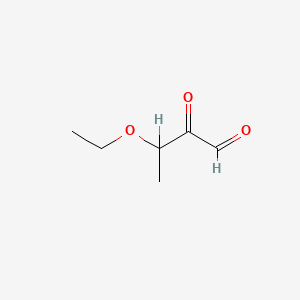

3-Ethoxy-2-oxobutyraldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxy-2-oxobutyraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Metal Complexes:

One of the most significant applications of 3-ethoxy-2-oxobutyraldehyde is in the synthesis of metal complexes, particularly those involving copper and gallium. These complexes have demonstrated promising antitumor activity.

-

Copper Complexes:

- The bis(thiosemicarbazone) derivative of this compound has been shown to exhibit antitumor effects when coordinated with copper(II) ions. Studies indicate that these complexes can inhibit the proliferation of tumor cells, such as those from Ehrlich ascites tumors in mice .

- The mechanism of action involves the binding of copper to metallothionein, which plays a role in zinc metabolism and cell proliferation .

- Gallium Complexes:

Case Studies

Study 1: Antitumor Efficacy

A study conducted on the efficacy of copper-labeled this compound bis(thiosemicarbazone) demonstrated significant antitumor activity in vivo. The study involved administering the compound to mice with Ehrlich tumors, resulting in notable tumor size reduction .

Study 2: Mechanistic Insights

Research exploring the mechanisms behind the antitumor effects highlighted that the interaction between the copper complex and cellular components leads to oxidative stress within cancer cells, ultimately triggering apoptosis .

Data Table: Summary of Findings

化学反応の分析

Chelation with Metal Ions

3-Ethoxy-2-oxobutyraldehyde exhibits strong chelating properties, forming stable complexes with transition metals such as copper(II), zinc(II), and cadmium(II). These reactions are central to its biological and antitumor activities.

Copper(II) Chelation

The compound reacts with Cu(II) to form This compound bis(thiosemicarbazonato) copper(II) (Cu(II)KTS) . Key characteristics include:

-

Structure : A square-planar geometry with the thiosemicarbazone ligand coordinating via sulfur and nitrogen atoms .

-

Redox Activity : Undergoes pseudo-first-order decomposition in the presence of Ehrlich ascites tumor cells, where Cu(II) is reduced to Cu(I), releasing the ligand .

-

Antitumor Mechanism : The redox cycling of copper within the chelate generates reactive oxygen species (ROS), inducing mitochondrial dysfunction and lysosomal membrane permeabilization in cancer cells .

Table 1: Stability and Reactivity of Metal Chelates

| Metal Ion | Chelate Stability | Biological Activity |

|---|---|---|

| Cu(II) | High | Potent antitumor |

| Zn(II) | Moderate | Cytotoxic via transmetallation with Cu |

| Cd(II) | Low | Inhibits DNA synthesis and respiration |

Reaction with Thiols

The compound interacts with cellular thiols (e.g., glutathione), which play a role in its decomposition and cytotoxicity:

-

Thiol-Mediated Reduction : Thiols facilitate the reduction of Cu(II) to Cu(I) in the chelate, leading to ligand displacement and ROS generation .

-

Cellular Uptake : The uncharged Cu(II)KTS chelate crosses cell membranes more efficiently than its protonated form, enhancing intracellular copper accumulation .

Covalent Adduct Formation with Nucleic Acids

This compound reacts selectively with guanine residues in RNA:

-

Guanine Specificity : Forms stable 1,2-dicarbonyl-guanine adducts at unpaired guanine bases, enabling RNA secondary structure probing .

-

Reversibility : Adducts are pH-dependent and can be reversed under alkaline conditions, allowing RNA recovery for structural studies .

Decomposition Pathways

The compound undergoes pH-dependent decomposition, particularly in biological systems:

-

Pseudo-First-Order Kinetics : Decomposition rate in tumor cells is influenced by thiol concentration and redox environment .

-

Ligand Displacement : In acidic lysosomal compartments, the thiosemicarbazone ligand dissociates, releasing free Cu(I) ions that catalyze Fenton-like reactions .

Table 2: Kinetic Parameters for Cu(II)KTS Decomposition

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.2×10−3s−1 | pH 7.4, 37°C |

| Half-Life (t1/2) | ~8 minutes | Ehrlich ascites cells |

Transmetallation Reactions

Competitive interactions with other metal ions modulate its activity:

-

Zinc Displacement : Zn(II) can replace Cu(II) in the chelate, reducing antitumor efficacy but increasing cytotoxicity via lysosomal dysfunction .

-

Cadmium Interactions : Cd(II) complexes inhibit tumor growth but exhibit higher systemic toxicity compared to Cu(II) complexes .

Synthetic Modifications

Derivatives of this compound have been synthesized to enhance stability and activity:

-

Bis(thiosemicarbazone) Ligands : Modifications at the thiosemicarbazone moiety alter metal-binding affinity and cellular uptake .

-

Protonated vs. Uncharged Chelates : The uncharged Cu(II)KTS shows superior antitumor activity compared to its protonated form, which is less stable and more toxic .

Environmental and Regulatory Considerations

Q & A

Q. What are the established synthetic routes for 3-Ethoxy-2-oxobutyraldehyde and its thiosemicarbazone derivatives?

Basic

The compound is synthesized via condensation of this compound with thiosemicarbazide under acidic conditions (e.g., acetic acid). Metal complexes are formed by reacting the thiosemicarbazone ligand with transition metal salts (e.g., CuCl₂, ZnSO₄) in ethanol/water mixtures at 60–80°C. Key parameters include stoichiometric control (1:2 metal-to-ligand ratio) and pH adjustment to stabilize coordination .

Methodological Note :

- Step 1 : Ligand synthesis via refluxing equimolar aldehyde and thiosemicarbazide.

- Step 2 : Metal complexation under inert atmosphere to prevent oxidation.

- Validation : Monitor reaction progress using TLC and characterize intermediates via melting point and IR (C=N stretch at ~1600 cm⁻¹) .

Q. How is this compound structurally characterized in coordination complexes?

Basic

Structural elucidation employs:

- Single-crystal X-ray diffraction : Resolves bond lengths and coordination geometry (e.g., square-planar Cu(II) complexes) .

- Spectroscopy :

- IR : Confirms ligand binding via shifts in ν(C=N) and ν(C=S).

- UV-Vis : Electronic transitions (e.g., d-d bands for Cu(II) at ~600 nm) .

- Conductivity : Distinguishes ionic vs. neutral complexes (e.g., Λₐ values <50 S cm² mol⁻¹ indicate non-electrolytes) .

Advanced :

EPR spectroscopy reveals metal-ligand bonding dynamics (e.g., g∥ > g⊥ for axial symmetry in Cu(II) complexes) .

Q. What mechanisms underlie the antitumor activity of this compound bis(thiosemicarbazone) metal complexes?

Advanced

Cu(II) complexes exhibit selective cytotoxicity by:

Intracellular Reduction : Cu(II) → Cu(I) in hypoxic tumor environments, generating ROS and inducing apoptosis .

Thiol Interactions : Binding to cellular thiols (e.g., glutathione), disrupting redox balance .

Mitochondrial Targeting : Inhibiting electron transport chain complexes, reducing ATP synthesis .

Methodological Resolution :

- Control Groups : Use standardized diets in animal models.

- Assay Conditions : Measure intracellular metal and thiol levels pre-/post-treatment .

Q. What strategies improve tumor selectivity of this compound derivatives?

Advanced

- Ligand Functionalization : Introduce hydrophobic groups (e.g., piperidine in ) to enhance membrane permeability.

- Prodrug Design : Develop complexes activated by tumor-specific enzymes (e.g., hypoxia-responsive release of Cu(I)) .

Q. How are analytical methods optimized for quantifying this compound in biological matrices?

Basic

- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), detection at 254 nm.

- Validation : Spike-and-recovery assays in plasma (recovery >90%, RSD <5%) .

Q. Why do discrepancies exist in reported stability constants of its metal complexes?

Advanced

Variations stem from:

- Solvent Effects : Dielectric constants alter ion pairing (e.g., ethanol vs. water) .

- pH : Protonation of thiosemicarbazone NH groups affects ligand denticity .

Resolution : Compare data using standardized IUPAC conditions (25°C, 0.1 M ionic strength) .

特性

CAS番号 |

3688-37-7 |

|---|---|

分子式 |

C6H10O3 |

分子量 |

130.14 g/mol |

IUPAC名 |

3-ethoxy-2-oxobutanal |

InChI |

InChI=1S/C6H10O3/c1-3-9-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |

InChIキー |

VUNAKDMJSGEODG-UHFFFAOYSA-N |

SMILES |

CCOC(C)C(=O)C=O |

正規SMILES |

CCOC(C)C(=O)C=O |

Key on ui other cas no. |

3688-37-7 |

同義語 |

3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。